3-Chlorophenyl cyclohexyl ketone
Overview
Description
3-Chlorophenyl cyclohexyl ketone is an organic compound with the molecular formula C13H15ClO It is characterized by a cyclohexyl group attached to a ketone functional group, with a chlorophenyl substituent on the aromatic ring
Synthetic Routes and Reaction Conditions:
Friedel-Crafts Acylation: One common method for synthesizing this compound involves the Friedel-Crafts acylation of chlorobenzene with cyclohexanone. This reaction typically uses a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions.
Grignard Reaction: Another approach involves the reaction of cyclohexylmagnesium bromide with 3-chlorobenzoyl chloride. This method requires the preparation of the Grignard reagent and subsequent reaction with the acyl chloride to form the ketone.
Industrial Production Methods: Industrial production of this compound often employs the Friedel-Crafts acylation method due to its scalability and efficiency. The reaction is conducted in large reactors with precise control over temperature and reaction time to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Nucleophiles such as NH3, RSH under basic conditions.
Major Products Formed:
Oxidation: 3-Chlorobenzoic acid, cyclohexanone derivatives.
Reduction: 3-Chlorophenyl cyclohexyl alcohol.
Substitution: 3-Aminophenyl cyclohexyl ketone, 3-Thiophenyl cyclohexyl ketone.
Scientific Research Applications
Chemistry: 3-Chlorophenyl cyclohexyl ketone is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in the preparation of more complex molecules.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. Its structural features allow for modifications that can lead to bioactive compounds with therapeutic properties.
Industry: The compound is used in the production of specialty chemicals and materials. Its derivatives are employed in the manufacture of polymers, resins, and other industrial products.
Mechanism of Action
The mechanism by which 3-chlorophenyl cyclohexyl ketone exerts its effects depends on its specific application. In chemical reactions, the ketone group acts as an electrophile, facilitating nucleophilic attack. In biological systems, its mechanism of action would be determined by its interaction with molecular targets such as enzymes or receptors, leading to modulation of biological pathways.
Comparison with Similar Compounds
- 4-Chlorophenyl cyclohexyl ketone
- 3-Bromophenyl cyclohexyl ketone
- 3-Chlorophenyl methyl ketone
Comparison: 3-Chlorophenyl cyclohexyl ketone is unique due to the presence of both a cyclohexyl group and a chlorophenyl group, which confer distinct chemical and physical properties. Compared to 4-chlorophenyl cyclohexyl ketone, the position of the chlorine atom affects the compound’s reactivity and interaction with other molecules. The brominated analog, 3-bromophenyl cyclohexyl ketone, exhibits different reactivity due to the larger atomic radius and different electronegativity of bromine compared to chlorine.
Properties
IUPAC Name |
(3-chlorophenyl)-cyclohexylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO/c14-12-8-4-7-11(9-12)13(15)10-5-2-1-3-6-10/h4,7-10H,1-3,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCXGEGZHQMRFHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)C2=CC(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60469255 | |
Record name | (3-Chlorophenyl)(cyclohexyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60469255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
211985-77-2 | |
Record name | (3-Chlorophenyl)(cyclohexyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60469255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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